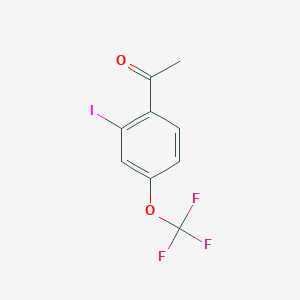
2'-Iodo-4'-(trifluoromethoxy)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Iodo-4’-(trifluoromethoxy)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of an iodine atom at the 2’ position and a trifluoromethoxy group at the 4’ position on the acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodo-4’-(trifluoromethoxy)acetophenone typically involves the introduction of the iodine and trifluoromethoxy groups onto the acetophenone structure. One common method involves the iodination of 4’-(trifluoromethoxy)acetophenone using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of 2’-Iodo-4’-(trifluoromethoxy)acetophenone may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the production efficiency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2’-Iodo-4’-(trifluoromethoxy)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The acetophenone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetophenone can be reduced to form alcohols or other reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions
Major Products Formed
Substitution Reactions: Products include various substituted acetophenones depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives
Scientific Research Applications
2’-Iodo-4’-(trifluoromethoxy)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2’-Iodo-4’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymatic pathways, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
4’-(Trifluoromethoxy)acetophenone: Lacks the iodine atom, making it less reactive in substitution reactions.
4’-(Trifluoromethyl)acetophenone: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic and steric properties
Uniqueness
2’-Iodo-4’-(trifluoromethoxy)acetophenone is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct reactivity and physicochemical properties. These features make it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
Molecular Formula |
C9H6F3IO2 |
|---|---|
Molecular Weight |
330.04 g/mol |
IUPAC Name |
1-[2-iodo-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3IO2/c1-5(14)7-3-2-6(4-8(7)13)15-9(10,11)12/h2-4H,1H3 |
InChI Key |
HQHIZNHYDBSJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


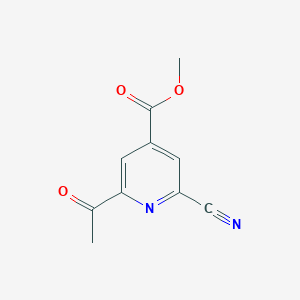
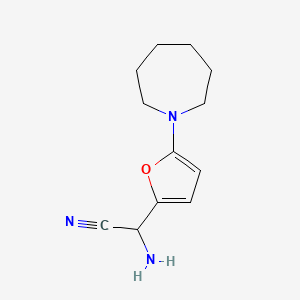
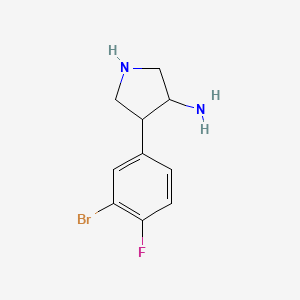
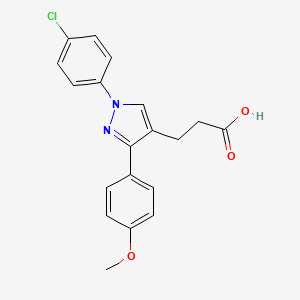
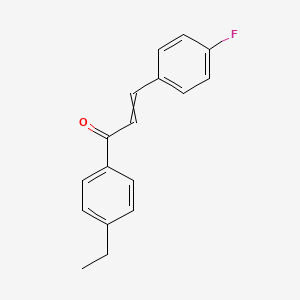
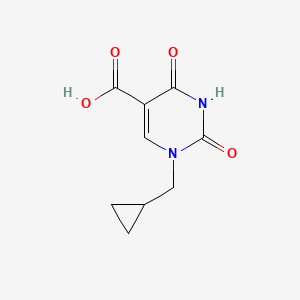
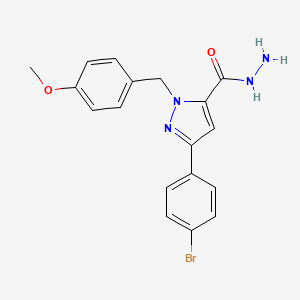
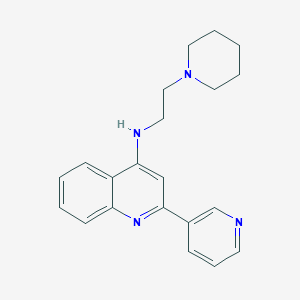
![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid](/img/structure/B14864105.png)
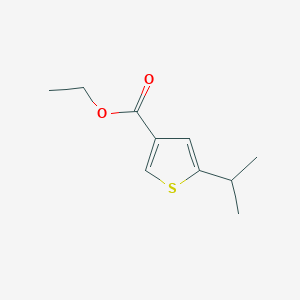
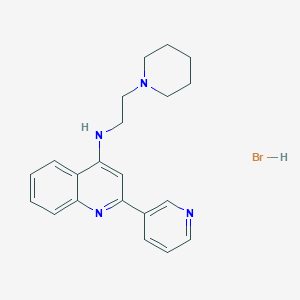
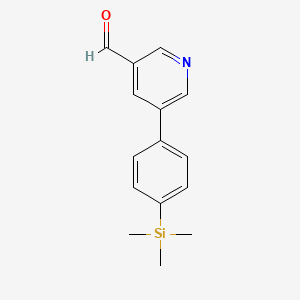
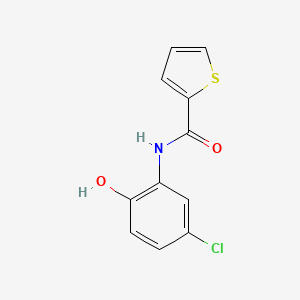
![5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14864133.png)
